4-Amino-6-hydroxypyrimidine

Overview

Description

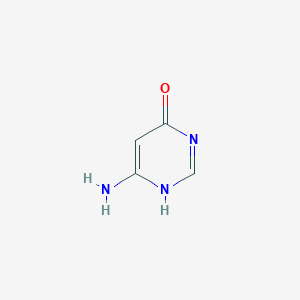

4-Amino-6-hydroxypyrimidine is an organic compound with the empirical formula C4H5N3O . It has a molecular weight of 111.10 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNc1cc(O)ncn1 . The InChI key for this compound is HFMLLTVIMFEQRE-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidines are known to undergo a variety of reactions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Anticancer and Antimicrobial Activities

Research into compounds structurally related to 4-Amino-6-hydroxypyrimidine, such as hydroxypyridinone complexes with aluminum, has highlighted their potential in medical applications, including chelation therapy for metal overload conditions. These compounds are noted for their efficient metal-binding interactions, which suggest potential utility in detoxification processes and the treatment of diseases associated with metal ions (Santos, 2002).

Photodegradation and Environmental Applications

Studies on hydroxypyridines, hydroxyquinolines, and hydroxypyrimidines, including compounds with structural similarities to this compound, have explored their photodegradation under natural-like conditions. This research is crucial for understanding the environmental fate of these compounds and their derivatives, potentially leading to applications in environmental cleanup and pollution management (García & Amat-Guerri, 2005).

Bioactive Marker and Signaling Molecule Research

The study of bioactive compounds such as 4-Hydroxy-2,3-nonenal (HNE) provides insight into the biological activities of related molecules, including those with similar structures to this compound. Understanding the role of such compounds as signaling molecules or bioactive markers can inform research into their applications in cell function, differentiation, and disease treatment (Dianzani, Barrera, & Parola, 1999).

Novel Drug Synthesis and Pharmacogenetics

The exploration of novel drug synthesis, focusing on antifolate and fluoropyrimidine-based therapies, involves understanding the pharmacogenetics of enzymes like dihydrofolate reductase (DHFR). Research in this area, including studies on polymorphisms affecting drug metabolism, has implications for personalizing therapy and optimizing the effectiveness of treatments related to compounds like this compound (De Mattia & Toffoli, 2009).

Antioxidant Activity Analysis

The evaluation of antioxidant activities, applicable to a wide range of compounds including those structurally related to this compound, is critical for understanding their potential health benefits and applications in food engineering, medicine, and pharmacy. Various analytical methods, such as ORAC and FRAP assays, are used to determine the antioxidant capacity, offering insights into the therapeutic potential of these compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Amino-6-hydroxypyrimidine is a type of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, as these mediators play a crucial role in the inflammation process .

Biochemical Pathways

The inhibition of the aforementioned inflammatory mediators affects several biochemical pathways. These pathways are involved in the production and regulation of inflammation in the body. By inhibiting these mediators, this compound can potentially reduce inflammation and its associated symptoms .

Result of Action

The result of this compound’s action is a potential reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response, which may alleviate symptoms associated with inflammation .

Properties

IUPAC Name |

4-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLLTVIMFEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152404 | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-22-2 | |

| Record name | 6-Amino-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known biological activities of 4-Amino-6-hydroxypyrimidine?

A1: this compound has demonstrated interesting biological activities, particularly in the realm of immunomodulation. Studies have shown that it can influence delayed hypersensitivity responses, potentially acting as an immunostimulant under certain conditions. [, ] Furthermore, research indicates it can enhance the effectiveness of antibiotic therapy in experimental infection models, particularly when immunosuppression is a factor. []

Q2: How does this compound compare to other similar compounds in terms of its biological activity?

A2: When compared to other pyrimidine derivatives like methyluracil and oxymethyluracil, this compound exhibited weaker stimulation of skin repair in animals with burns under stress conditions. [] In contrast, in the context of antibiotic therapy efficacy, it sometimes displayed comparable or even superior effects compared to prodigiozan. []

Q3: Has this compound been investigated for its potential in treating specific diseases?

A3: While not extensively studied as a therapeutic agent itself, this compound shows promise in supporting other treatments. For instance, it has demonstrated the ability to increase survival rates and improve the efficacy of tobramycin therapy in mice with Staphylococcus infection against a backdrop of immunosuppression induced by prednisolone or imuran. []

Q4: What is the structural characterization of this compound?

A4: this compound is a substituted pyrimidine ring with an amino group at position 4 and a hydroxyl group at position 6.

Q5: Are there any green chemistry approaches to synthesizing this compound?

A5: Yes, recent research highlights the use of Raney Nickel for the dethiolation of 2-mercaptopyrimidine derivatives in aqueous solutions to produce various substituted pyrimidines, including this compound. [] This method avoids the use of organic solvents, making it a more environmentally friendly approach.

Q6: Beyond its potential in immunology and supporting antibiotic treatment, are there other research avenues being explored with this compound?

A6: The successful direct N-glycosidation of this compound to produce 6-hydroxycytidine (an isomer of cytidine) has been achieved. [] This opens up possibilities for exploring its role in nucleoside chemistry and potentially as a building block for modified nucleic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Amino-4-(pentyloxy)-7-pteridinyl]sulfanyl}-1-phenylethanone](/img/structure/B371985.png)

![Diethyl 2-(acetylamino)-2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-pteridinyl)methyl]malonate](/img/structure/B371996.png)